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molecular formula MgBr2<br>Br2Mg B8817586 Magnesium bromide

Magnesium bromide

Cat. No. B8817586
M. Wt: 184.11 g/mol
InChI Key: OTCKOJUMXQWKQG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US06342511B1

Procedure details

A solution of MgBr2 is prepared from 1,2-dibromo-ethane (6.76 g, 36 mmol, 4 eq) and magnesium (0.88 g, 36 mmol, 4 eq) in ether (80 ml) under a nitrogen atmosphere. A 2-lithio-furan solution is prepared under nitrogen atmosphere by adding a 1.6M solution of n-butyl-lithium in hexane (28 ml, 45 mmol, 5 eq) dropwise to a mixture of furan (3.1 g, 45 mmol, 5 eq) and TMEDA (5.2 g, 45 mmol, 5 eq) in anhydrous ether (100 ml) at −20° C. The mixture is then taken to reflux for 2 hours, cooled down to ambient temperature and MgBr2 in ether is added dropwise to the solution. A 1-piperidin-1-yl-cyclohexanecarbonitrile (1.7 g, 9 mmol, 1 eq) solution in ether is added dropwise at ambient temperature. The mixture is taken to reflux for 16 hours, cooled down to ambient temperature, then treated in the following manner: the mixture is poured gently into an ice-cooled saturated solution of NH4Cl, agitated for 30 minutes, extracted with ether; the ethereal phases are combined, then extracted three times with 10% HCl, and 20% NH4OH is added to the aqueous phase until neutrality. The aqueous phase is extracted with ether, the organic phase is washed with water, dried over Na2SO4, filtered and concentrated under vacuum. The crude product is purified by chromatography on alumina with CH2Cl2 as eluent in order to produce an oil (1.7 g, 76%).
Quantity
6.76 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
28 mL
Type
reactant
Reaction Step Six
Name
Quantity
3.1 g
Type
reactant
Reaction Step Seven
Name
Quantity
5.2 g
Type
reactant
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1]CCBr.[Mg:5].[CH2:6]([Li:10])[CH2:7][CH2:8][CH3:9].CCCCCC.[O:17]1C=CC=C1.CN(CCN(C)C)C.[Mg+2].[Br-:31].[Br-].N1(C2(C#N)CCCCC2)CCCCC1.[NH4+].[Cl-]>CCOCC>[Mg+2:5].[Br-:1].[Br-:31].[Li:10][C:6]1[O:17][CH:9]=[CH:8][CH:7]=1 |f:6.7.8,10.11,13.14.15|

Inputs

Step One
Name
Quantity
6.76 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
0.88 g
Type
reactant
Smiles
[Mg]
Name
Quantity
80 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg+2].[Br-].[Br-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
1.7 g
Type
reactant
Smiles
N1(CCCCC1)C1(CCCCC1)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Six
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
28 mL
Type
reactant
Smiles
CCCCCC
Step Seven
Name
Quantity
3.1 g
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
5.2 g
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
agitated for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to ambient temperature
ADDITION
Type
ADDITION
Details
treated in the following manner
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 10% HCl, and 20% NH4OH
ADDITION
Type
ADDITION
Details
is added to the aqueous phase until neutrality
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ether
WASH
Type
WASH
Details
the organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product is purified by chromatography on alumina with CH2Cl2 as eluent in order

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[Mg+2].[Br-].[Br-]
Name
Type
product
Smiles
[Li]C=1OC=CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06342511B1

Procedure details

A solution of MgBr2 is prepared from 1,2-dibromo-ethane (6.76 g, 36 mmol, 4 eq) and magnesium (0.88 g, 36 mmol, 4 eq) in ether (80 ml) under a nitrogen atmosphere. A 2-lithio-furan solution is prepared under nitrogen atmosphere by adding a 1.6M solution of n-butyl-lithium in hexane (28 ml, 45 mmol, 5 eq) dropwise to a mixture of furan (3.1 g, 45 mmol, 5 eq) and TMEDA (5.2 g, 45 mmol, 5 eq) in anhydrous ether (100 ml) at −20° C. The mixture is then taken to reflux for 2 hours, cooled down to ambient temperature and MgBr2 in ether is added dropwise to the solution. A 1-piperidin-1-yl-cyclohexanecarbonitrile (1.7 g, 9 mmol, 1 eq) solution in ether is added dropwise at ambient temperature. The mixture is taken to reflux for 16 hours, cooled down to ambient temperature, then treated in the following manner: the mixture is poured gently into an ice-cooled saturated solution of NH4Cl, agitated for 30 minutes, extracted with ether; the ethereal phases are combined, then extracted three times with 10% HCl, and 20% NH4OH is added to the aqueous phase until neutrality. The aqueous phase is extracted with ether, the organic phase is washed with water, dried over Na2SO4, filtered and concentrated under vacuum. The crude product is purified by chromatography on alumina with CH2Cl2 as eluent in order to produce an oil (1.7 g, 76%).
Quantity
6.76 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
28 mL
Type
reactant
Reaction Step Six
Name
Quantity
3.1 g
Type
reactant
Reaction Step Seven
Name
Quantity
5.2 g
Type
reactant
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1]CCBr.[Mg:5].[CH2:6]([Li:10])[CH2:7][CH2:8][CH3:9].CCCCCC.[O:17]1C=CC=C1.CN(CCN(C)C)C.[Mg+2].[Br-:31].[Br-].N1(C2(C#N)CCCCC2)CCCCC1.[NH4+].[Cl-]>CCOCC>[Mg+2:5].[Br-:1].[Br-:31].[Li:10][C:6]1[O:17][CH:9]=[CH:8][CH:7]=1 |f:6.7.8,10.11,13.14.15|

Inputs

Step One
Name
Quantity
6.76 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
0.88 g
Type
reactant
Smiles
[Mg]
Name
Quantity
80 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg+2].[Br-].[Br-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
1.7 g
Type
reactant
Smiles
N1(CCCCC1)C1(CCCCC1)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Six
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
28 mL
Type
reactant
Smiles
CCCCCC
Step Seven
Name
Quantity
3.1 g
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
5.2 g
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
agitated for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to ambient temperature
ADDITION
Type
ADDITION
Details
treated in the following manner
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 10% HCl, and 20% NH4OH
ADDITION
Type
ADDITION
Details
is added to the aqueous phase until neutrality
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ether
WASH
Type
WASH
Details
the organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product is purified by chromatography on alumina with CH2Cl2 as eluent in order

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[Mg+2].[Br-].[Br-]
Name
Type
product
Smiles
[Li]C=1OC=CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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